2,1-Benzothiazole-3-carbaldehyde
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Overview
Description
2,1-Benzothiazole-3-carbaldehyde is a heterocyclic compound that features a benzene ring fused to a thiazole ring with an aldehyde functional group at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
2,1-Benzothiazole-3-carbaldehyde and its derivatives have been found to interact with several biological targets. One of the primary targets is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Another significant target is the BCL-2 family of enzymes , which are key regulators of the mitochondrial apoptotic pathway .
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. For instance, when interacting with the DprE1 enzyme, it inhibits the enzyme’s activity, thereby disrupting the biosynthesis of arabinogalactan . When interacting with the BCL-2 family of enzymes, it disrupts the balance between anti-apoptotic and pro-apoptotic members, leading to dysregulated apoptosis in the affected cells .
Biochemical Pathways
The compound affects several biochemical pathways. Its interaction with the DprE1 enzyme disrupts the arabinogalactan biosynthesis pathway, which is crucial for the survival of mycobacteria . Its interaction with the BCL-2 family of enzymes affects the mitochondrial apoptotic pathway, leading to dysregulated apoptosis .
Result of Action
The interaction of this compound with its targets leads to significant molecular and cellular effects. The inhibition of the DprE1 enzyme disrupts the biosynthesis of arabinogalactan, leading to the death of mycobacteria . The disruption of the balance in the BCL-2 family of enzymes leads to dysregulated apoptosis, which can lead to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including green chemistry approaches . These approaches aim to reduce the environmental impact of chemical processes.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant biological activity, including anti-tubercular properties
Cellular Effects
The cellular effects of 2,1-Benzothiazole-3-carbaldehyde are not well-documented. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzothiazole-3-carbaldehyde typically involves the condensation of 2-aminothiophenol with various aldehydes. One common method is the reaction of 2-aminothiophenol with formylating agents under acidic conditions. For example, the reaction can be carried out using formic acid and acetic anhydride as reagents .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2,1-Benzothiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: 2,1-Benzothiazole-3-carboxylic acid.
Reduction: 2,1-Benzothiazole-3-methanol.
Substitution: 2,1-Benzothiazole-3-bromide.
Scientific Research Applications
2,1-Benzothiazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Comparison with Similar Compounds
- 2-Benzothiazolecarboxaldehyde
- 2,1-Benzothiazole-4-carbaldehyde
- 2,1-Benzothiazole-5-carbaldehyde
Comparison: 2,1-Benzothiazole-3-carbaldehyde is unique due to the position of the aldehyde group, which significantly influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2,1-benzothiazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCRRUYXFQIRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539464-05-5 |
Source
|
Record name | 2,1-benzothiazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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